Amiodarone metabolite M5

Description

Current Understanding of Amiodarone (B1667116) Biotransformation Pathways

The biotransformation of amiodarone is a complex process primarily occurring in the liver. wikipedia.orgontosight.ai It involves multiple enzymatic reactions, predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2C8 playing the most significant roles. wikipedia.orgdrugbank.comnih.govqueensu.ca

The metabolic pathways of amiodarone can be broadly categorized into:

N-dealkylation: This is a major pathway resulting in the formation of the primary and most studied active metabolite, desethylamiodarone (B1670286) (DEA). wikipedia.orgdrugbank.comresearchgate.net

Hydroxylation: This process involves the addition of hydroxyl groups to the amiodarone molecule. researchgate.netresearchgate.net

Deiodination: This pathway involves the removal of iodine atoms from the molecule. researchgate.net

ω-carboxylation: A novel pathway that has been identified, leading to carboxylate metabolites. researchgate.net

Glucuronidation: A phase II metabolic reaction where glucuronic acid is conjugated to amiodarone or its phase I metabolites. researchgate.netresearchgate.net

Studies have identified a multitude of metabolites in human bile and urine, highlighting the complexity of amiodarone's metabolic fate. researchgate.netresearchgate.net One study using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry identified 33 metabolites in human bile, consisting of 22 phase I and 11 phase II metabolites. researchgate.net Another study in rats identified 49 metabolites. researchgate.net

Rationale for Dedicated Research on Specific Amiodarone Metabolites (e.g., M5)

The rationale for focusing research on individual metabolites like M5 stems from several key considerations:

Pharmacological Activity: Metabolites can possess their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent drug. For instance, the major metabolite DEA exhibits antiarrhythmic properties similar to amiodarone. wikipedia.org Understanding the activity of each metabolite is essential for a complete picture of the drug's effects.

Toxicity: Some adverse effects of amiodarone are believed to be caused by its metabolites rather than the parent compound itself. researchgate.net By identifying and studying individual metabolites, researchers can pinpoint the specific chemical entities responsible for toxicity and potentially develop strategies to mitigate these effects.

Drug-Drug Interactions: The metabolism of amiodarone can be influenced by other drugs that inhibit or induce CYP enzymes. ontosight.ai Studying specific metabolic pathways and the metabolites they produce can help predict and understand potential drug-drug interactions.

Interindividual Variability: The metabolic profile of amiodarone can vary significantly among individuals, which may contribute to differences in therapeutic response and susceptibility to adverse effects. queensu.ca Research into specific metabolites can help elucidate the factors contributing to this variability.

Overview of Naming Conventions for Amiodarone Metabolites in Academic Literature

In scientific literature, amiodarone metabolites are often designated with an "M" followed by a number (e.g., M5, M7, M12). researchgate.netresearchgate.net This nomenclature serves as a shorthand to refer to specific metabolites identified in a particular study. For example, in one study, the major metabolite desethylamiodarone (DEA) was designated as M7, and ω-carboxylate amiodarone was designated as M12. researchgate.net It is important to note that the specific "M" number assigned to a metabolite can vary between different research publications. Therefore, it is crucial to refer to the specific study's methodology to understand which chemical structure corresponds to a given "M" designation.

Structure

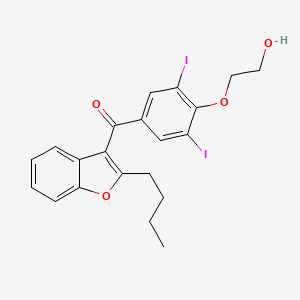

2D Structure

3D Structure

Properties

CAS No. |

135048-44-1 |

|---|---|

Molecular Formula |

C21H20I2O4 |

Molecular Weight |

590.2 g/mol |

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-(2-hydroxyethoxy)-3,5-diiodophenyl]methanone |

InChI |

InChI=1S/C21H20I2O4/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24/h4-6,8,11-12,24H,2-3,7,9-10H2,1H3 |

InChI Key |

FHWJUIZOKDUAQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCO)I |

Origin of Product |

United States |

Formation and Enzymology of Amiodarone Metabolite M5

In Vitro Metabolic Pathways Leading to M5 (MDEA) Formation

The transformation of amiodarone (B1667116) to MDEA is primarily an oxidative dealkylation reaction. In vitro studies using human liver microsomes and recombinant enzymes have been instrumental in identifying the key enzymatic players in this pathway.

The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for the N-deethylation of amiodarone. drugs.com A range of specific isoenzymes has been shown to contribute to this metabolic step, with some playing a more dominant role than others.

CYP3A4: This isoenzyme is consistently identified as a major enzyme responsible for the metabolism of amiodarone to MDEA in humans. drugs.comdrugbank.com Studies have demonstrated that CYP3A4, which is abundant in the liver and intestines, is highly active in catalyzing this N-deethylation reaction. drugbank.comnih.gov Its central role is further confirmed by significant inhibition of MDEA formation in the presence of potent CYP3A4 inhibitors like ketoconazole. drugbank.com

CYP2C8: Alongside CYP3A4, CYP2C8 is recognized as a significant contributor to amiodarone N-deethylation. drugs.comdrugbank.com The involvement of CYP2C8 is particularly notable at clinically relevant concentrations of amiodarone.

CYP1A1/2: Research has shown that CYP1A1 and, to a lesser extent, CYP1A2 are also capable of metabolizing amiodarone to MDEA. nih.govnih.gov In fact, some studies using recombinant enzymes have indicated that CYP1A1 possesses the highest intrinsic clearance for MDEA formation. nih.gov Inhibition studies using the CYP1A1 inhibitor α-naphthoflavone have confirmed its role by drastically reducing MDEA production. drugbank.com

CYP2D6 and CYP2C19: These isoenzymes have also been identified as catalysts in the N-deethylation of amiodarone, although their contributions are considered relatively minor compared to CYP3A4 and CYP2C8. nih.govresearchgate.net

The collective action of these CYP isoenzymes underscores the complex nature of amiodarone metabolism, with significant interindividual variability possible due to genetic polymorphisms affecting the activity of these enzymes.

| CYP Isoenzyme | Role in MDEA Formation | Supporting Evidence |

|---|---|---|

| CYP3A4 | Major contributor | High activity in liver microsomes; significant inhibition by ketoconazole. drugbank.comdrugbank.com |

| CYP2C8 | Significant contributor | Key role at clinically relevant amiodarone concentrations. drugbank.com |

| CYP1A1 | Significant contributor | High intrinsic clearance in recombinant systems; inhibition by α-naphthoflavone. drugbank.comnih.gov |

| CYP1A2 | Minor contributor | Lower intrinsic clearance compared to other isoenzymes. nih.govnih.gov |

| CYP2D6 | Minor contributor | Catalyzes N-deethylation but to a lesser extent. nih.govresearchgate.net |

| CYP2C19 | Minor contributor | Plays a minor role in overall metabolism. researchgate.net |

While the cytochrome P450 system is the primary pathway for the N-deethylation of amiodarone to MDEA, other metabolic transformations of the parent drug are mediated by non-P450 enzymes. For instance, research has identified the involvement of alcohol dehydrogenase in the ω-carboxylation of amiodarone, leading to a different metabolite known as ω-carboxylate amiodarone (M12). nih.gov This was demonstrated in vitro where the formation of M12 was inhibited by 4-methylpyrazole, an inhibitor of alcohol dehydrogenase. nih.gov However, the available scientific literature does not support a direct role for non-P450 enzyme systems, such as alcohol dehydrogenase, in the specific biogenesis of the MDEA metabolite. The formation of MDEA appears to be predominantly, if not exclusively, a CYP-mediated process.

Enzyme Kinetic Characterization of M5 (MDEA) Formation

Understanding the kinetics of the enzymes involved in MDEA formation is crucial for predicting metabolic rates and potential drug-drug interactions. This involves determining key parameters that describe the efficiency and capacity of the enzymatic reactions.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The two key parameters are the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the maximum reaction velocity (Vₘₐₓ), which represents the rate of the reaction when the enzyme is saturated with the substrate.

Studies on amiodarone N-deethylation in human liver microsomes have established these kinetic parameters. For example, one study reported mean Kₘ and Vₘₐₓ values for this reaction. Furthermore, kinetic analyses have been performed on specific CYP isoenzymes, such as variants of CYP2C8, to understand how genetic differences can affect the metabolic rate of amiodarone. The intrinsic clearance (Vₘₐₓ/Kₘ) is often calculated to represent the efficiency of the enzyme at low substrate concentrations.

| Enzyme System | Parameter | Reported Value |

|---|---|---|

| Human Liver Microsomes (Amiodarone N-deethylation) | Kₘ | 31.6 ± 7.5 µM |

| Vₘₐₓ | 1.2 ± 0.7 pmol/min/pmol of CYP | |

| CYP2C8*1 (Wild-type) | Intrinsic Clearance (Vₘₐₓ/Kₘ) | Reference Value |

| CYP2C8 P404A | Intrinsic Clearance (Vₘₐₓ/Kₘ) | 48.7% less than wild-type |

Note: The data presented are compiled from various studies and may vary depending on the experimental conditions.

The synthesis of MDEA can be significantly altered by the presence of other substances that either inhibit or induce the activity of the metabolizing CYP enzymes.

Enzyme Inhibition: The formation of MDEA is susceptible to inhibition by compounds that block the activity of the involved CYP isoenzymes.

Ketoconazole , a potent inhibitor of CYP3A4, has been shown to strongly inhibit the N-deethylation of amiodarone. drugbank.com

α-Naphthoflavone , an inhibitor of CYP1A1, also significantly decreases the formation of MDEA. drugbank.com

Amiodarone and its metabolite MDEA themselves can act as inhibitors of several CYP enzymes, including CYP2D6 and CYP3A4, which can lead to complex drug-drug interactions. drugbank.com MDEA has been identified as a moderate time-dependent inactivator of both CYP2D6 and CYP3A4. nih.govdrugbank.com

Enzyme Induction: Conversely, substances that induce the expression of CYP enzymes can increase the rate of MDEA synthesis.

Rifampicin , a known inducer of CYP3A4, has been shown to increase the toxicity of amiodarone, which is hypothesized to be due to an increased formation of its metabolites.

Phenobarbital , another enzyme inducer, when co-administered with amiodarone in rats, led to significantly higher myocardial concentrations of MDEA compared to amiodarone alone. nih.gov

| Compound | Effect | Mechanism | Target Enzyme(s) |

|---|---|---|---|

| Ketoconazole | Inhibition | Potent inhibitor | CYP3A4 drugbank.com |

| α-Naphthoflavone | Inhibition | Inhibitor | CYP1A1 drugbank.com |

| Amiodarone/MDEA | Inhibition | Time-dependent inactivation | CYP2D6, CYP3A4 nih.govdrugbank.com |

| Rifampicin | Induction | Inducer | CYP3A4 |

| Phenobarbital | Induction | Inducer | CYP Enzymes nih.gov |

Cellular and Subcellular Disposition of Amiodarone Metabolite M5

Molecular Mechanisms of Action of Amiodarone Metabolite M5

Interactions with Cellular Signaling Pathways and Molecular Targets

Detailed research into the specific interactions of Amiodarone (B1667116) metabolite M5 with cellular signaling pathways and molecular targets is not extensively available in the current body of scientific literature. The primary focus of amiodarone research has been on the parent compound and its major active metabolite, desethylamiodarone (B1670286). However, based on the structural similarities to amiodarone, some general mechanisms can be inferred, though they await specific experimental validation for the M5 metabolite.

Receptor Binding and Allosteric Modulation Studies

Specific receptor binding and allosteric modulation studies for Amiodarone metabolite M5 are not well-documented. Research has shown that the parent drug, amiodarone, can interact allosterically with M1 and M5 muscarinic receptors. It is plausible that metabolites of amiodarone could also exhibit interactions with various receptors, but dedicated studies on the M5 metabolite are lacking.

Modulation of Ion Channel Activities (e.g., Potassium, Sodium, Calcium Channels)

The hallmark of amiodarone's antiarrhythmic effect is its ability to modulate various ion channels. Amiodarone is known to block potassium, sodium, and calcium channels. While it is hypothesized that its metabolites contribute to these effects, the specific actions of this compound on these ion channels have not been individually characterized. The table below summarizes the known effects of the parent compound, which may provide a basis for future investigation into the M5 metabolite.

| Ion Channel | Effect of Amiodarone |

| Potassium Channels (e.g., KCNH2) | Blocks the delayed rectifier potassium current (IKr), prolonging the action potential duration. |

| Sodium Channels | Blocks inactivated sodium channels, slowing the upstroke of the action potential. |

| Calcium Channels | Weakly blocks L-type calcium channels, contributing to its negative chronotropic and dromotropic effects. |

This table reflects the known actions of the parent drug, amiodarone. Specific data for the M5 metabolite is not currently available.

Impact on Mitochondrial Functionality

The impact of amiodarone and its metabolites on mitochondrial function is a critical area of research, particularly in understanding the drug's potential for toxicity.

Effects on Oxidative Phosphorylation and ATP Production

Studies on the broader effects of amiodarone and its primary metabolites have indicated an inhibitory effect on oxidative phosphorylation, leading to decreased ATP production. The precise contribution of the M5 metabolite to this phenomenon has not been isolated and quantified in published studies.

Influence on Mitochondrial Respiratory Chain Complexes (e.g., Complex I, Complex II)

Amiodarone and desethylamiodarone have been shown to inhibit the activity of mitochondrial respiratory chain complexes, particularly Complex I and to a lesser extent, Complex II. This inhibition disrupts the electron transport chain and contributes to mitochondrial dysfunction. The specific inhibitory profile of this compound on these complexes is an area that requires further investigation.

| Mitochondrial Complex | Known Effect of Amiodarone/Desethylamiodarone |

| Complex I (NADH:ubiquinone oxidoreductase) | Inhibition of activity, leading to reduced electron flow. |

| Complex II (Succinate dehydrogenase) | Lesser degree of inhibition compared to Complex I. |

This table reflects the known actions of the parent drug and its major metabolite. Specific data for the M5 metabolite is not currently available.

Regulation of Mitochondrial Membrane Potential

Disruption of the mitochondrial respiratory chain by amiodarone and its metabolites can lead to a decrease in the mitochondrial membrane potential (ΔΨm). This depolarization is a key indicator of mitochondrial dysfunction. While it is likely that this compound contributes to this effect, specific studies to confirm and quantify its impact are needed.

Modulation of Oxidative Stress and Cellular Redox State

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key factor in the cellular toxicity associated with amiodarone and its metabolites. The interaction of these compounds with cellular components can lead to a cascade of events that disrupt the delicate redox balance essential for normal cellular function.

The generation of ROS is a fundamental aspect of cellular metabolism. However, xenobiotics and their metabolites can significantly augment ROS production, leading to cellular damage.

Research Findings on ROS Production:

Studies investigating the metabolic pathways of amiodarone have shown that its biotransformation can lead to the formation of reactive intermediates. While direct evidence solely focused on an O-dealkylated "M5" metabolite is limited, the broader understanding of amiodarone's metabolism suggests that such metabolites can contribute to oxidative stress. The process of O-dealkylation itself can be a source of oxidative stress.

The interaction of amiodarone and its metabolites with subcellular organelles, particularly mitochondria, is a primary source of increased ROS production. Disruption of the mitochondrial respiratory chain can lead to the leakage of electrons and the subsequent formation of superoxide (B77818) radicals.

Interactive Data Table: Impact of Amiodarone and its Metabolites on ROS Production

| Compound | Cell/Tissue Type | Observed Effect on ROS | Potential Mechanism |

| Amiodarone | Various | Increased | Mitochondrial dysfunction, redox cycling |

| N-desethylamiodarone (DEA) | Various | Increased | Similar to amiodarone, accumulation in tissues |

| This compound (O-dealkylated) | Postulated | Increased | Byproduct of metabolic reaction, potential mitochondrial interaction |

The cellular defense against oxidative stress is mediated by a complex system of antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), work in concert to neutralize ROS and maintain redox homeostasis.

Detailed Research Findings:

The impact of amiodarone and its primary metabolite, DEA, on antioxidant enzyme systems has been a subject of investigation. These compounds have been shown to modulate the activity and expression of these crucial enzymes. While specific data for an "M5" metabolite is scarce, the general principles of amiodarone-induced toxicity suggest that its metabolites could also interact with and potentially impair the function of the antioxidant defense system. This interference can occur through direct inhibition of the enzymes or by depleting the levels of essential cofactors, such as glutathione.

Interactive Data Table: Effects of Amiodarone and Metabolites on Antioxidant Enzymes

| Enzyme | Compound | Observed Effect | Consequence |

| Superoxide Dismutase (SOD) | Amiodarone/DEA | Variable (inhibition/no change) | Impaired conversion of superoxide to hydrogen peroxide |

| Catalase (CAT) | Amiodarone/DEA | Often decreased activity | Reduced breakdown of hydrogen peroxide |

| Glutathione Peroxidase (GPx) | Amiodarone/DEA | Often decreased activity | Impaired detoxification of hydroperoxides |

| This compound (O-dealkylated) | Postulated | Potential for decreased activity | Exacerbation of oxidative stress |

Analytical Methodologies for Amiodarone Metabolite M5 Research

Chromatographic Separation Techniques for M5 Isolation and Quantification

Chromatographic techniques are fundamental to the analysis of drug metabolites, offering the means to separate individual compounds from the parent drug and other metabolites prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of amiodarone (B1667116) and its metabolites for decades. nih.govscispace.com For metabolites like M5, HPLC methods are developed to achieve separation from the highly lipophilic parent drug, amiodarone, and its primary active metabolite, N-desethylamiodarone (MDEA). scispace.com A typical HPLC system for metabolite analysis involves a stationary phase, such as a C18 column, and a mobile phase, often a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. researchgate.netscielo.brijpar.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to effectively resolve a wide range of metabolites with varying polarities. scielo.br The selection of the column, mobile phase composition, and flow rate are all critical parameters optimized to achieve baseline separation of the metabolite of interest. For instance, a method developed for amiodarone and its impurities utilized an Agilent Zorbax Eclipse XDB-C18 column with a gradient mobile phase of acetate (B1210297) buffer and a methanol-acetonitrile mixture. scielo.br Such methods provide the foundation for isolating metabolites for further structural characterization or for accurate quantification when coupled with a suitable detector.

Table 1: Example HPLC Parameters for Amiodarone Metabolite Analysis

| Parameter | Specification |

|---|---|

| Column | Symmetry C18 (5 µm, 150 x 3.0 mm) researchgate.net |

| Mobile Phase | Acetonitrile-0.1% formic acid (46:54, v/v) researchgate.net |

| Flow Rate | 0.5 ml/min researchgate.net |

| Detection | UV or Mass Spectrometry |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and substantially faster analysis times. nih.govnih.gov For the complex metabolic profiling of amiodarone, which can involve dozens of metabolites, UPLC is particularly advantageous. nih.govnih.govresearchgate.net The enhanced separation power of UPLC is critical for resolving isomeric metabolites and separating low-abundance species like M5 from more prevalent compounds. nih.gov In studies identifying numerous amiodarone metabolites in biological samples like rat plasma, urine, and human bile, UPLC systems are coupled with high-resolution mass spectrometry. nih.govnih.gov This combination, often referred to as UPLC-MS, is a powerful tool for metabolomics, enabling the comprehensive profiling of drug metabolites. nih.govresearchgate.net

Mass Spectrometry-Based Characterization and Detection of M5

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of drug metabolites. It provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

The coupling of UPLC with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS) is a premier analytical platform for identifying unknown metabolites. nih.govresearchgate.net ESI is a soft ionization technique that generates intact molecular ions from the analytes separated by UPLC, minimizing fragmentation. The QTOF mass analyzer provides high mass accuracy and resolution, enabling the determination of the elemental formula of a metabolite with high confidence. nih.gov This approach has been successfully used to identify up to 49 amiodarone metabolites in rats and 33 in human bile. nih.govnih.govresearchgate.net These metabolites are formed through various biotransformation pathways, including N-desethylation, hydroxylation, deiodination, and glucuronidation. nih.govnih.gov For a specific metabolite like M5, UPLC-QTOFMS analysis would provide its accurate mass, which is the first step in proposing a chemical structure. For example, an oxidized metabolite of amiodarone was identified with an m/z of 662.0239, which corresponds to the addition of an oxygen atom. sciex.com

Tandem Mass Spectrometry (MS/MS) is crucial for the structural elucidation of metabolites. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of M5) is selected, fragmented through collision-induced dissociation, and the resulting product ions are detected. The fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net For instance, MS/MS analysis helped determine that the site of hydroxylation on a secondary amiodarone metabolite was the n-butyl side chain. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific quantitative technique performed on a triple quadrupole mass spectrometer. osti.govchem-agilent.com It involves monitoring a specific precursor-to-product ion transition for the analyte of interest. This specificity allows for accurate quantification even in complex biological matrices with minimal sample cleanup. nih.gov While specific transitions for M5 are not broadly published, the methodology is well-established for amiodarone and its primary metabolite, N-desethylamiodarone (NDEA). For example, MRM scans for amiodarone (m/z 646.1 → 100.1) and NDEA (m/z 618.1 → 546.4) have been used for their quantification in single cells. osti.gov A similar approach would be applied to quantify M5 by first identifying its unique and stable precursor-product ion pair.

Table 2: Example MRM Transitions for Amiodarone and its Primary Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Amiodarone (AMIO) | 646.1 | 100.1 osti.gov |

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique used in LC-MS. It is generally suited for medium to nonpolar compounds that are less amenable to ESI. HPLC coupled with APCI-MS/MS has been used to characterize amiodarone metabolites and impurities. nih.gov In this technique, the HPLC eluent is sprayed into a heated vaporizer, and a corona discharge creates reactant gas ions that then ionize the analyte molecules through chemical reactions. This method was successfully employed to differentiate metabolites from impurities by comparing analyses of incubation products from rat liver microsomes with control samples. nih.gov A quantitative assay using HPLC-APCI-MS/MS was also developed for measuring hydroxylated amiodarone metabolites in the range of 3-250 ng/ml, demonstrating its utility in metabolite quantification. researchgate.net

Information regarding "Amiodarone metabolite M5" is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, a specific compound identified as "this compound" could not be found. The nomenclature for amiodarone metabolites varies across studies, with designations such as MDEA (M7) and ω-carboxylate amiodarone (M12) being utilized in some research. However, no consistent or identifiable reference to a metabolite specifically named "M5" exists in the available resources.

Therefore, it is not possible to provide an article on the analytical methodologies for a compound that is not defined in the scientific literature. Generating content on the structural elucidation or metabolomic profiling for a non-specified entity would be scientifically unfounded.

Comparative Research and Inter Metabolite Relationships of Amiodarone Metabolite M5

Relative Biological Activity Comparison with Parent Amiodarone (B1667116) and Major Metabolites (e.g., Desethylamiodarone) in In Vitro Systems

In vitro studies have been instrumental in elucidating the distinct pharmacological profile of Amiodarone Metabolite M5 (desethylamiodarone) compared to its parent compound, amiodarone. These investigations have revealed that M5 is not merely an inactive byproduct but possesses significant biological activity, in some cases exceeding that of amiodarone.

Electrophysiological studies have demonstrated that both amiodarone and M5 have substantial effects on cardiac ion channels. However, their relative impacts on different channel types vary. For instance, while amiodarone is a potent blocker of calcium channels, M5 shows minimal activity at these sites nih.gov. Conversely, M5 has a more pronounced effect on sodium channels. In studies using cardiac voltage-gated sodium channels (NaV1.5), both amiodarone and M5 were found to block the peak sodium current. Notably, M5 was suggested to have a greater pro-arrhythmic effect than amiodarone under certain conditions, such as in the presence of mutations that cause Long QT syndrome frontiersin.org.

Furthermore, studies comparing their effects on mitochondrial function in cancer cell lines have shown M5 to be more effective than amiodarone at inducing apoptosis, reducing cell viability, and disrupting mitochondrial processes nih.gov. For example, M5 caused a similar level of apoptosis at a concentration of 12.5 µM as amiodarone did at 35 µM in MDA-MB-231 breast cancer cells nih.gov.

Below is a data table summarizing the comparative biological activities of Amiodarone and this compound (Desethylamiodarone) in in vitro systems.

| Biological Activity | Amiodarone | This compound (Desethylamiodarone) | Key Findings |

| Calcium Channel Blockade | Potent competitor at dihydropyridine (B1217469) and phenylalkylamine binding sites nih.gov. | Minimal activity nih.gov. | Amiodarone's acute effects on the sinus and atrioventricular nodes may be due to its calcium antagonist properties nih.gov. |

| Sodium Channel Blockade | Blocks peak and late sodium currents frontiersin.org. | Also blocks sodium channels, with a potentially greater pro-arrhythmic effect in certain conditions frontiersin.org. | Both compounds can have anti-arrhythmic effects by blocking the peak sodium current frontiersin.org. |

| Antiarrhythmic Potency (in dogs) | 50% effective concentration for suppression of premature ventricular complexes: 4.6 mg/L ahajournals.org. | 50% effective concentration for suppression of premature ventricular complexes: 1.4 mg/L ahajournals.org. | M5 is more potent than amiodarone in suppressing ventricular arrhythmias ahajournals.org. |

| Mitochondrial Effects (in cancer cells) | Induces apoptosis and disrupts mitochondrial function nih.gov. | More effective than amiodarone in inducing apoptosis and disrupting mitochondrial function nih.gov. | M5 shows greater potential as an anti-cancer agent based on its mitochondrial and antineoplastic effects nih.gov. |

Differential Effects of M5 Across Various Cell Types and Tissues in Experimental Models

The accumulation of this compound (desethylamiodarone) in various tissues contributes to its differential effects across different cell types, as observed in experimental models. Due to its high lipophilicity, M5, along with amiodarone, is extensively distributed in tissues, with concentrations in organs like the liver, lung, and adipose tissue being significantly higher than in plasma nih.gov.

In cultured rat hepatocytes, both amiodarone and M5 were found to induce the formation of myelinoid inclusion bodies, a hallmark of phospholipidosis. However, M5 was demonstrated to be more toxic than the parent compound, causing a greater release of lactate (B86563) dehydrogenase, an indicator of cell death, at similar concentrations nih.gov. A linear correlation was observed between the concentration of both amiodarone and M5 in hepatocytes and the formation of these multilamellar inclusion bodies nih.gov.

Studies on human peripheral lung epithelial cells (HPL1A) have also highlighted the cytotoxic potential of M5. In these cells, M5 exhibited greater toxic potency than amiodarone, with a concentration causing 50% cell death (LC50) of 5.07 µM, compared to 12.4 µM for amiodarone nih.gov. The cytotoxic interaction between amiodarone and M5 in these lung cells was found to be additive, which may be clinically relevant in the development of amiodarone-induced pulmonary toxicity nih.gov.

In the context of oncology, as previously mentioned, M5 has shown more potent antineoplastic effects than amiodarone in human triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) nih.gov. It was more effective in reducing the viability of both monolayer and sphere cultures and inhibiting invasive growth by inducing apoptosis nih.gov. These effects were linked to its ability to lower the mitochondrial trans-membrane potential, increase calcium influx, and induce mitochondrial permeability transition nih.gov.

Furthermore, research on nuclear thyroid hormone receptors has revealed that M5, but not amiodarone, has a substantial affinity for these receptors in various tissues, including the heart and liver nih.gov. This interaction suggests that M5 may exert some of its effects by interfering with thyroid hormone action at the nuclear level, potentially explaining some of the hypothyroid-like effects observed with chronic amiodarone therapy nih.govnih.gov.

The following table summarizes the differential effects of this compound on various cell types and tissues.

| Cell Type/Tissue | Effect of this compound (Desethylamiodarone) | Comparative Effect with Amiodarone |

| Rat Hepatocytes | Induces myelinoid inclusion bodies and causes cell death nih.gov. | More toxic than amiodarone nih.gov. |

| Human Peripheral Lung Epithelial Cells | Causes concentration-dependent cytotoxicity nih.gov. | Has a greater toxic potency (lower LC50) than amiodarone nih.gov. |

| Human Breast Cancer Cells (MDA-MB-231) | Reduces cell viability, inhibits invasive growth, and induces apoptosis through mitochondrial pathways nih.gov. | More effective than amiodarone in its antineoplastic effects nih.gov. |

| Cardiac and Liver Tissues | Binds to nuclear thyroid hormone receptors nih.gov. | Amiodarone shows minimal binding to these receptors nih.gov. |

Influence of M5 on the Metabolism and Disposition of Other Compounds (e.g., Drug-Drug Interaction Potential)

This compound (desethylamiodarone) has a significant potential to cause drug-drug interactions, primarily through its potent inhibition of various cytochrome P450 (CYP) enzymes. In many cases, the inhibitory effect of M5 on these enzymes is more pronounced than that of the parent drug, amiodarone.

In vitro studies using human liver microsomes and expressed CYP enzymes have extensively characterized the inhibitory profile of M5. It has been shown to inhibit multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.govnih.gov. In contrast, amiodarone is a weak inhibitor of CYP2C9, CYP2D6, and CYP3A4 nih.gov.

The nature of the inhibition by M5 varies depending on the CYP isoform. For example, it competitively inhibits CYP2D6, while its inhibition of CYP2A6, CYP2B6, and CYP3A4 is noncompetitive nih.govresearchgate.net. For other isoforms, such as CYP1A1, CYP1A2, CYP2C9, and CYP2C19, the inhibition is of a mixed type nih.govresearchgate.net.

Furthermore, M5 has been identified as a mechanism-based inactivator of several CYP enzymes, including CYP1A1, CYP1A2, CYP2B6, and CYP2D6, which means it can cause irreversible inhibition of these enzymes nih.govnih.gov. This is in contrast to amiodarone, which was found to inactivate only CYP3A4 nih.gov. The potent inhibitory and inactivating effects of M5 on this wide range of CYP enzymes suggest that the accumulation of this metabolite is a major contributor to the numerous drug-drug interactions observed with amiodarone therapy. The interactions between amiodarone and other drugs are more likely to occur via the inhibition of CYP activities by M5 rather than by amiodarone itself nih.gov.

The table below provides a detailed summary of the inhibitory effects of this compound on various human cytochrome P450 enzymes.

| Cytochrome P450 Isoform | Type of Inhibition by M5 | Ki Value (μM) for M5 | Inactivation by M5 |

| CYP1A1 | Mixed nih.govresearchgate.net | 1.5 nih.govresearchgate.net | Yes nih.govnih.gov |

| CYP1A2 | Mixed nih.govresearchgate.net | 18.8 nih.govresearchgate.net | Yes nih.govnih.gov |

| CYP2A6 | Noncompetitive nih.govresearchgate.net | 13.5 nih.govresearchgate.net | No nih.gov |

| CYP2B6 | Noncompetitive nih.govresearchgate.net | 5.4 nih.govresearchgate.net | Yes nih.govnih.gov |

| CYP2C9 | Mixed nih.govresearchgate.net | 2.3 nih.govresearchgate.net | No nih.gov |

| CYP2C19 | Mixed nih.govresearchgate.net | 15.7 nih.govresearchgate.net | No nih.gov |

| CYP2D6 | Competitive nih.govresearchgate.net | 4.5 nih.govresearchgate.net | Yes nih.govnih.gov |

| CYP3A4 | Noncompetitive nih.govresearchgate.net | 12.1 nih.govresearchgate.net | No nih.gov |

Advanced Research Perspectives and Unexplored Areas for Amiodarone Metabolite M5

Computational Modeling and In Silico Predictions for M5 Biotransformation and Interactions

The biotransformation of amiodarone (B1667116) is complex, involving multiple enzymatic pathways that produce a large number of metabolites. nih.gov Computational, or in silico, modeling provides powerful tools to predict the metabolic fate of parent compounds and their primary metabolites, offering a rational approach to identifying potential structures like M5.

In silico metabolism prediction software can simulate the interaction of amiodarone and its primary metabolite, MDEA, with metabolizing enzymes, primarily cytochrome P450 (CYP) isoforms. These tools apply algorithms based on known biochemical transformations to predict the structures of subsequent metabolites. For a metabolite like M5, these models would likely predict its formation through key reactions such as:

Hydroxylation: The addition of a hydroxyl (-OH) group to the butyl side chain or aromatic rings.

Dealkylation: Further removal of ethyl groups.

Deiodination: Removal of iodine atoms, a known metabolic route for amiodarone. nih.govresearchgate.net

Once a probable structure for M5 is predicted, molecular docking simulations can be employed. These computational techniques model the binding of the M5 molecule to various biological targets, such as cardiac ion channels, nuclear receptors, or metabolic enzymes. This can help predict potential biological interactions and guide further experimental validation. While computational methods have been successfully applied to predict the phototransformation products of amiodarone and the biotransformation of other complex molecules, specific in silico studies dedicated to the M5 metabolite are an emerging area. nih.govmdpi.com

| In Silico Tool Type | Application for M5 Research | Example Principle |

| Metabolism Prediction Software | Predicts the likely chemical structure of M5 resulting from the enzymatic processing of amiodarone or MDEA. | Utilizes databases of known metabolic reactions (e.g., hydroxylation, N-desethylation) to forecast potential daughter compounds. nih.govresearchgate.netmdpi.com |

| Molecular Docking | Simulates the binding affinity and interaction of the predicted M5 structure with specific protein targets (e.g., ion channels, enzymes). | Calculates the most favorable binding orientation and energy between M5 and a target protein to predict potential biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between the chemical structure of M5 and its predicted biological activity or toxicity. | Builds statistical models based on the properties of similar molecules to predict the effects of M5. |

Investigation of M5's Role in Specific Organ-Level Biological Responses in Preclinical Models

Amiodarone and its metabolites are known to accumulate in various tissues, including the liver, lungs, heart, and kidneys, where they can exert both therapeutic and adverse effects. researchgate.netfrontiersin.org Preclinical animal models, primarily rats, are essential for investigating the organ-specific activities of these compounds.

Studies using advanced analytical techniques have identified up to 49 different amiodarone metabolites in the plasma and urine of rats, confirming the complexity of its biotransformation. nih.gov It is widely suggested that adverse side effects, such as liver injury, may be caused by these metabolites rather than the parent drug. nih.govresearchgate.net

Research has successfully identified secondary metabolites, such as hydroxylated MDEA (a potential candidate for M5), in the liver, heart, lung, and kidney tissue of rats that were administered amiodarone. researchgate.netsemanticscholar.org The presence of these metabolites in target organs is a prerequisite for any biological effect. However, a significant challenge remains in isolating the specific contribution of M5 to organ-level responses from the confounding effects of the parent drug and other major metabolites. Future preclinical studies will need to involve direct administration of synthesized M5 to animal models to definitively characterize its organ-specific biological and toxicological profile.

Development of Novel Experimental Models for M5-Specific Studies

Progress in understanding M5 is contingent on the development of experimental models that can effectively isolate its metabolic production and specific effects.

In Vitro Liver Models: Human liver cell models, including primary human hepatocytes (PHH) and immortalized cell lines like HepaRG and HepG2, are crucial for studying metabolism. osti.govbohrium.com Studies using these models have detailed the kinetics of amiodarone's conversion to MDEA and have shown that metabolites can accumulate within cells over time, which is associated with phospholipidosis. bohrium.com These systems can be adapted for M5 research by using advanced analytical techniques to track its formation following amiodarone or MDEA administration, or by directly treating the cells with synthesized M5 to study its cellular effects in isolation.

Single-Cell Analysis: A novel technique combining Single-Cell Printing with mass spectrometry (SCP-LVC-MS) has been developed to quantify amiodarone and MDEA concentrations within thousands of individual HepG2 cells. osti.gov This cutting-edge approach could be adapted to measure the intracellular concentration of M5, providing unprecedented insight into metabolic heterogeneity at the single-cell level.

Specialized Animal and Tissue Models: Innovative preclinical models are being developed to better understand tissue-specific drug action. For instance, "thyroid hormone action indicator" (THAI) mice have been used to study the impact of amiodarone on tissue thyroid status. nih.gov Additionally, a minimally invasive approach using human hair follicles has been developed as a proxy to assess tissue thyroid hormone economy in patients. nih.gov While not yet applied to M5, these examples highlight a trend toward creating more sophisticated and targeted models that could be engineered for M5-specific investigations.

Addressing Challenges in Specific M5 Structural Elucidation and Quantification

A primary hurdle in studying minor metabolites like M5 is their low concentration in complex biological matrices, which makes their detection, structural identification, and accurate measurement exceptionally challenging.

Structural Elucidation: The definitive identification of M5 requires advanced analytical chemistry. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the cornerstone of this effort. nih.govnih.gov Techniques like ultra-performance liquid chromatography-linked electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) allow for the separation and detection of dozens of metabolites from a single sample. nih.govresearchgate.net

Structural characterization is achieved through tandem mass spectrometry (MS/MS). In this process, the metabolite ion is isolated and fragmented, and the resulting pattern of fragment ions provides clues to its chemical structure. researchgate.netsciex.com By analyzing these fragments, researchers can pinpoint the location of metabolic modifications, such as determining which carbon atom on a side chain has been hydroxylated. researchgate.netsciex.com This level of detail is critical for distinguishing M5 from other isomeric metabolites.

Quantification: Once M5 is structurally identified, robust methods for its quantification must be developed. The gold standard is HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). chem-agilent.comnih.gov These methods are highly sensitive and selective. Developing a quantitative assay involves synthesizing a pure M5 standard and an internal standard for calibration. nih.gov Research on other novel amiodarone metabolites has demonstrated the ability to create assays that can measure concentrations in the low nanogram per milliliter (ng/mL) range with high precision. nih.gov The ultimate goal is to develop assays sensitive enough to quantify M5 in patient plasma and tissue samples, which will be crucial for linking its concentration to specific biological effects.

| Technique | Role in M5 Research | Key Findings from Amiodarone Metabolite Studies |

| UPLC-ESI-QTOFMS | Separation and high-resolution detection of M5 and other metabolites in complex biological samples (e.g., plasma, urine). | Enabled the identification of 49 distinct amiodarone metabolites in rats, generated via reactions like N-desethylation, hydroxylation, and de-iodination. nih.govresearchgate.net |

| HPLC-APCI-MS/MS | Structural characterization and quantification of M5. | Used to assign structures to metabolites and impurities and to develop quantitative assays for novel metabolites in patient plasma with a range of 3-250 ng/mL. nih.govnih.gov |

| NMR Spectroscopy | Definitive structural confirmation of purified M5. | Established the specific site of hydroxylation on the butyl moiety of a secondary amiodarone metabolite. researchgate.net |

| SCP-LVC-MS | Quantification of M5 at the single-cell level. | Enabled absolute quantification of amiodarone and MDEA in thousands of individual HepG2 cells. osti.gov |

Q & A

Q. What methodological approaches are recommended for identifying and quantifying desethylamiodarone (M5) in biological samples?

To ensure accurate identification and quantification of M5, researchers should employ liquid chromatography-mass spectrometry (LC-MS) with nonlinear retention time alignment and peak detection tools like XCMS . For tissue-specific analysis, validate extraction protocols to account for matrix effects, as differences in tissue uptake (e.g., ventricular muscle vs. Purkinje fibers) may lead to underestimation . Internal standards and isotopic labeling are critical for normalization, particularly in long-term studies where M5’s half-life (9–30 days) necessitates longitudinal sampling . Cross-validate results with nuclear magnetic resonance (NMR) to resolve ambiguities in structural identification .

Q. How should experimental designs account for M5’s pharmacokinetic properties in preclinical studies?

- Dosing intervals : Adjust based on M5’s half-life (9–30 days) to avoid cumulative toxicity .

- Control groups : Include tissue-matched controls to distinguish baseline metabolite levels from drug-induced changes .

- Sample size : Use power analysis to address inter-individual variability in hepatic CYP3A4 activity, which drives M5 formation.

- Temporal sampling : Collect samples at multiple timepoints (e.g., 24h, 7d, 30d post-dose) to model accumulation kinetics .

Q. What preprocessing steps are essential for metabolomics data analysis in M5-focused studies?

- Peak alignment : Use nonlinear retention time correction (e.g., XCMS) to align LC-MS peaks across batches .

- Missing value imputation : Apply k-nearest neighbors (kNN) or probabilistic PCA to address gaps caused by low-abundance metabolites .

- Normalization : Apply quantile normalization or internal standard scaling to mitigate batch effects .

- Metadata annotation : Adhere to Metabolomics Workbench standards, including chromatography parameters and instrument calibration logs, to ensure reproducibility .

Advanced Research Questions

Q. How do tissue-specific differences in M5 accumulation influence chronic toxicity models?

M5’s tissue distribution varies significantly (e.g., 5.98 μg/g in Purkinje fibers vs. 11.52 μg/g in ventricular muscle in rabbits) due to differential uptake mechanisms . To model chronic toxicity:

Q. What strategies resolve contradictions in reported M5 concentrations across studies?

- Metadata harmonization : Ensure studies report extraction protocols, LC-MS column types, and ionization modes, as these affect quantification .

- Reference materials : Use standardized metabolites (e.g., NIST SRM 1950) to calibrate inter-laboratory variability .

- Cohort stratification : Account for patient factors (e.g., CYP3A4 polymorphisms, concomitant medications) that alter M5 formation rates .

Q. How can multi-omics data integration improve mechanistic insights into M5’s effects?

- Transcriptomics : Correlate M5 levels with CYP3A4 expression to identify genetic regulators of metabolism .

- Proteomics : Map M5’s interaction with cardiac ion channels (e.g., KCNH2) using affinity purification-MS .

- Pathway enrichment : Tools like MBROLE2 link M5 to KEGG pathways (e.g., arrhythmia pathways) and drug interactions (e.g., warfarin metabolism) .

Q. What frameworks support FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for M5 research?

- Repositories : Deposit raw LC-MS/NMR data in Metabolomics Workbench with detailed metadata (e.g., sample collection protocols, instrument settings) .

- Annotation : Use InChI keys and PubChem IDs to ensure cross-database interoperability .

- Validation reports : Include bioanalytical method validation data per ICH M10 guidelines (e.g., precision, accuracy, stability) .

Methodological Recommendations

- For contradictory results : Reanalyze raw data using unified preprocessing pipelines (e.g., XCMS + MetaboAnalyst) .

- For long-term studies : Monitor M5 and parent drug levels simultaneously to distinguish primary vs. metabolite-driven effects .

- For translational relevance : Use human induced pluripotent stem cell (iPSC)-derived cardiomyocytes to validate tissue-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.